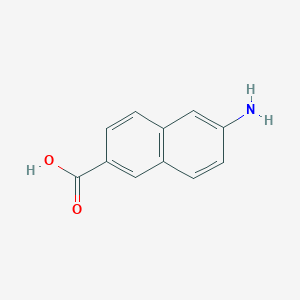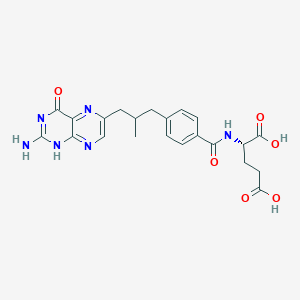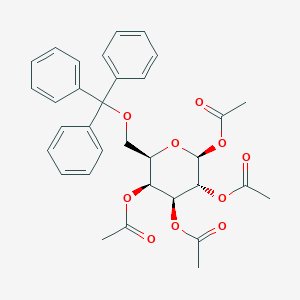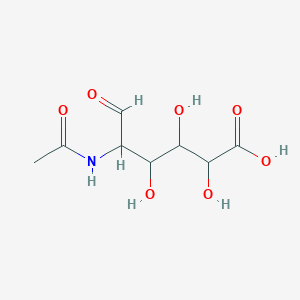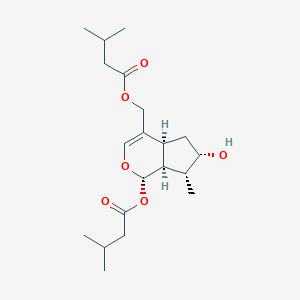
Nardostachin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nardostachin is a natural compound that is found in the essential oil of Nardostachys jatamansi, a plant that is native to the Himalayas. It has been used in traditional medicine for its calming and anti-inflammatory properties. In recent years, there has been growing interest in the scientific research application of nardostachin due to its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Neuroprotective Effects
Nardostachin, derived from plants like Patrinia saniculaefolia and Nardostachys jatamansi, shows promise in inhibiting inflammatory mediators. It significantly reduces the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines like TNF-alpha in macrophages stimulated by lipopolysaccharides. This compound impedes the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential in treating inflammatory diseases (Ju et al., 2003), (Dong-Cheol Kim et al., 2021).
Potential in Cancer Treatment
Certain compounds isolated from Valeriana jatamansi, including nardostachin, have been evaluated for their cytotoxic activity against metastatic prostate cancer cells, PC-3M. The structure-activity relationship of these compounds, particularly focusing on the C-3–C-4 double bond, the oxirane ring, and the 10-chlorine in the valepotriates, underscores the importance of these structural elements in their cytotoxic efficacy (Sheng Lin et al., 2014).
Activation of Antioxidant Pathways
Studies have shown that compounds like Nardochinoid B and Nardochinoid C from Nardostachys chinensis have anti-inflammatory and antioxidant effects. These effects are achieved through the activation of pathways like the Nrf2/HO-1 pathway, which play a pivotal role in inhibiting the expression of iNOS and COX-2, and in reducing the production of inflammatory markers like NO, PGE2, TNF-alpha, and IL-6. This suggests a therapeutic potential of these compounds in diseases related to inflammation and oxidative stress (Yun-Da Yao et al., 2019), (Jin-fang Luo et al., 2018).
Protective Activities and Metabolite Profiling
Nardostachys jatamansi DC. has been studied for its potential protective activities, including antioxidant, biomolecule oxidation protective, and cytoprotective properties. Metabolite profiling using techniques like RP-HPLC and GC-MS revealed the presence of various bioactive compounds, such as polyphenols, flavonoids, sesquiterpenes, alkane hydrocarbons, and esters. This comprehensive analysis, coupled with the observed potent antioxidant and cytoprotective activities, underscores the potential of N. jatamansi in alleviating oxidative stress-mediated disorders (Sakina Razack et al., 2015).
Eigenschaften
CAS-Nummer |
114687-82-0 |
|---|---|
Produktname |
Nardostachin |
Molekularformel |
C20H32O6 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-(3-methylbutanoyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C20H32O6/c1-11(2)6-17(22)24-9-14-10-25-20(26-18(23)7-12(3)4)19-13(5)16(21)8-15(14)19/h10-13,15-16,19-21H,6-9H2,1-5H3/t13-,15+,16-,19+,20-/m0/s1 |
InChI-Schlüssel |
XNBHVNRFMHXLMZ-ODLFONTESA-N |
Isomerische SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
SMILES |
CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Kanonische SMILES |
CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Andere CAS-Nummern |
114687-82-0 |
Synonyme |
nardostachin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



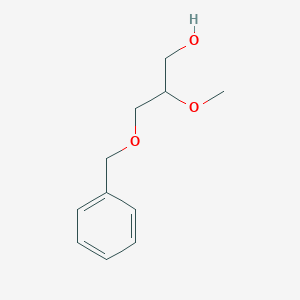
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
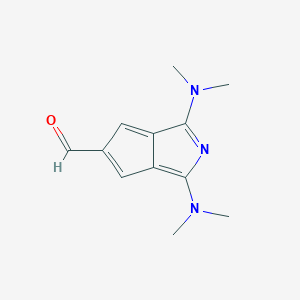
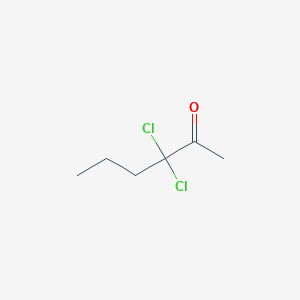
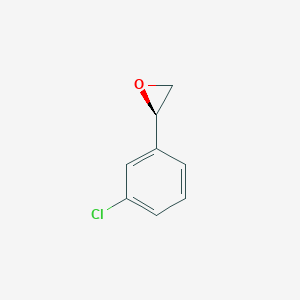
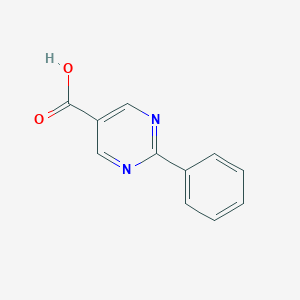
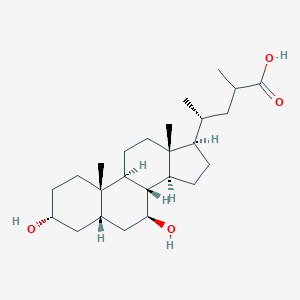
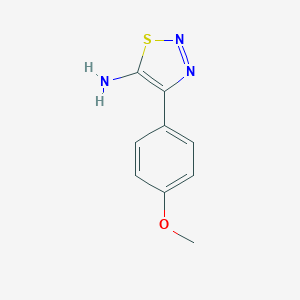
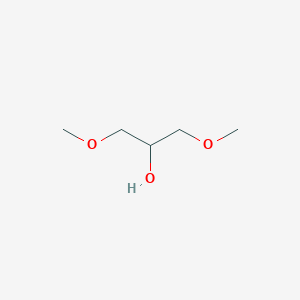
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
